N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide
Description
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide is a synthetic small molecule characterized by a furan-2-carboxamide core linked to a substituted phenyl group. The phenyl ring is functionalized with a 4-methyl group and a 2-oxopiperidin-1-yl moiety at the 3-position. This structural arrangement confers unique physicochemical properties, including moderate lipophilicity and hydrogen-bonding capacity due to the oxopiperidinyl group.
The compound’s design aligns with strategies for developing bioactive molecules, particularly in insect growth regulation and antiviral therapy.
Properties
IUPAC Name |
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12-7-8-13(18-17(21)15-5-4-10-22-15)11-14(12)19-9-3-2-6-16(19)20/h4-5,7-8,10-11H,2-3,6,9H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIJYVSXDPJNMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)N3CCCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidinone Moiety: This step involves the reaction of 4-methyl-3-nitrobenzaldehyde with piperidine under specific conditions to form the piperidinone intermediate.
Coupling with Furan-2-carboxylic Acid: The piperidinone intermediate is then coupled with furan-2-carboxylic acid using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl group in the piperidinone moiety to form corresponding alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring or the furan ring are replaced by other groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst, nucleophilic substitution using sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, onto the aromatic or furan rings.
Scientific Research Applications
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology: In biological research, the compound can be used as a probe to study enzyme-substrate interactions, receptor binding, and other biochemical processes.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors. Its structure can be modified to enhance its pharmacological properties.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to the active site of enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular pathways involved depend on the specific target and the context of its use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s activity and properties can be contextualized by comparing it to structurally related furan carboxamides:
Notes:
- Bioactivity : The oxopiperidinyl group in the target compound may improve target binding compared to simpler substituents (e.g., methoxy or hydroxypropoxy), as seen in insecticidal and antiviral contexts .
- Lipophilicity : The 2-oxopiperidinyl group balances hydrophilicity and lipophilicity, contrasting with the hydrophilic hydroxypropoxy chain in compound 11 or the reactive epoxide in compound 4 .
- Synthetic Flexibility : Analogous compounds (e.g., hydrazone derivatives in Schiff bases) demonstrate that modifications at the carboxamide or phenyl group can diversify applications, though the target compound’s oxopiperidinyl group may limit metabolic instability compared to hydrazones .
Physicochemical and Pharmacokinetic Profiles
- LogP and Solubility : The oxopiperidinyl group likely increases logP compared to hydrophilic derivatives (e.g., compound 11) but remains less lipophilic than sulfonylpiperazine analogs. This balance may improve membrane permeability in drug delivery.
Biological Activity
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of anticoagulation and anticancer effects. This article summarizes the biological activities, mechanisms of action, pharmacokinetics, and relevant case studies associated with this compound.
The primary mechanism of action for this compound involves its role as a direct inhibitor of Factor Xa (FXa) . By inhibiting FXa, the compound disrupts the coagulation cascade, which is crucial for blood clot formation. This inhibition leads to reduced thrombin generation and platelet aggregation, making it a candidate for anticoagulant therapy.
Pharmacokinetics
Pharmacokinetic studies indicate that this compound exhibits:
- Good bioavailability : Ensuring effective absorption in biological systems.
- Low clearance : Suggesting prolonged action in the body.
- Small volume of distribution : Indicating targeted action with minimal systemic exposure.
Anticoagulant Activity
The anticoagulant properties of this compound have been supported by various studies. By targeting FXa, it effectively reduces clot formation, which is critical in managing conditions such as thrombosis.
Anticancer Activity
Recent research has highlighted the anticancer potential of this compound. In vitro studies have shown that derivatives related to this structure exhibit significant cytotoxicity against various cancer cell lines. For instance:
- A related compound demonstrated an IC50 value of 2.13 µg/mL against MCF-7 breast cancer cells, comparable to standard chemotherapeutics like Doxorubicin .
Study on FXa Inhibition
In a study focusing on FXa inhibition, researchers evaluated the anticoagulant effect of this compound through various assays:
- Thrombin Generation Assay : The compound significantly decreased thrombin generation in a concentration-dependent manner.
Cytotoxicity in Cancer Cell Lines
Another study investigated the cytotoxic effects of related compounds on cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | MCF-7 | 2.13 |
| Compound B | HepG2 | 1.63 |
| Doxorubicin | MCF-7 | 1.62 |
| Doxorubicin | HepG2 | 1.62 |
The results indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis in cancer cells by modulating key apoptotic pathways .
Q & A
Advanced Research Question
- Piperidinone Ring : The 2-oxo group may improve solubility but reduce membrane permeability. Substituting with a thioxo group (C=S) could enhance lipophilicity .
- 4-Methylphenyl Group : Methyl substituents on aromatic rings often improve metabolic stability compared to halogens .
- Furan-Carboxamide : Replacing the furan with a thiophene may alter electron distribution and target affinity .
What experimental approaches elucidate the mechanism of action of this compound in biological systems?
Advanced Research Question
- Enzyme Inhibition Assays : Test activity against kinases or proteases using fluorogenic substrates .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring protein stability shifts post-treatment .
- Transcriptomics/Proteomics : Identify downstream pathways affected using RNA-seq or SILAC-based mass spectrometry .
How can researchers identify the primary biological targets of this compound?
Advanced Research Question
- Affinity Chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates .
- DARTS (Drug Affinity Responsive Target Stability) : Detect stabilized proteins resistant to proteolysis .
- CRISPR-Cas9 Screens : Perform genome-wide knockout studies to pinpoint genes essential for compound efficacy .
How should researchers address contradictions in biological activity data across studies?
Advanced Research Question
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., serum concentration) .
- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies .
- Orthogonal Validation : Confirm results with alternative methods (e.g., SPR for binding affinity if ELISA data conflict) .
What challenges arise during scale-up synthesis, and how can they be mitigated?
Basic Research Question
- Purification Bottlenecks : Replace column chromatography with recrystallization or centrifugal partition chromatography for large batches .
- Exothermic Reactions : Use jacketed reactors with temperature control to prevent decomposition .
- Solvent Selection : Opt for greener solvents (e.g., cyclopentyl methyl ether) to improve safety and waste management .
How does the stability of this compound under varying storage conditions impact experimental reproducibility?
Basic Research Question
- Thermal Stability : Perform TGA/DSC to determine degradation temperatures and recommend storage at −20°C in amber vials .
- Hydrolysis Sensitivity : Test stability in PBS or simulated gastric fluid; lyophilization may be necessary for long-term storage .
What preclinical toxicity assays are essential before advancing this compound to in vivo studies?
Advanced Research Question
- hERG Inhibition : Use patch-clamp assays to assess cardiac risk .
- Cytotoxicity Panels : Screen against primary hepatocytes and renal cells to predict organ-specific toxicity .
- Ames Test : Evaluate mutagenicity with Salmonella typhimurium strains TA98 and TA100 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
